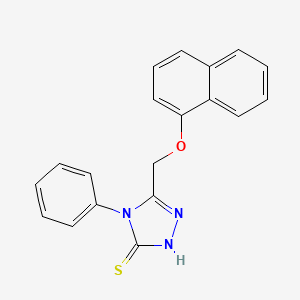

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a naphthalen-1-yloxy group and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of Naphthalen-1-yloxy Acetohydrazide: This intermediate is prepared by reacting naphthalen-1-ol with ethyl chloroacetate in the presence of a base, followed by hydrazinolysis.

Cyclization: The acetohydrazide is then reacted with carbon disulfide in an alkaline medium to form the corresponding 1,3,4-oxadiazole-2-thiol derivative.

Substitution: The oxadiazole derivative is treated with ethyl chloroacetate to yield the ethyl acetate analogue.

Formation of Triazole Ring: The final step involves the cyclization of the intermediate with phenylhydrazine to form the desired triazole compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiol group (-SH) is highly reactive and participates in nucleophilic substitutions. For example, it can displace leaving groups in aromatic aldehydes, forming Schiff bases under acidic conditions (e.g., methanol with glacial acetic acid) . This reaction is critical for modifying the compound’s structure and enhancing its biological activity. Additionally, the thiol group’s inherent nucleophilicity allows it to react with electrophiles such as chloroacetyl chloride, leading to acylated derivatives .

Condensation Reactions

Schiff Base Formation

The compound undergoes condensation with aromatic aldehydes (e.g., salicylaldehyde or nitrobenzaldehyde) to form Schiff bases. These reactions are typically carried out in methanol with catalytic acetic acid, yielding derivatives with imine (-CH=N-) linkages .

Acylation and Subsequent Transformations

Acylation of the Schiff base derivatives with chloroacetyl chloride in acetone introduces acyl groups, enabling further reactions with urea or thiourea. This step generates oxazole or thiazole moieties, respectively, expanding the compound’s functional diversity .

Oxidation and Reduction

Oxidation to Thione

The thiol group can be oxidized to a thione (-S-) using reagents like hydrogen peroxide. This transformation alters the compound’s electronic properties and reactivity, potentially enhancing its stability or interactions with biological targets .

Reduction to Amine

Reduction of the thione group to an amine (-NH2) via sodium borohydride or similar agents is another pathway. This reaction may modulate the compound’s solubility and biological activity by introducing hydrogen-bonding sites.

Cyclization Reactions

The triazole ring itself can participate in cyclization reactions, particularly when functionalized with reactive groups. For example, hydrazine hydrate can induce ring closure to form more complex heterocycles, as observed in related triazole derivatives .

Comparative Reactivity Analysis

Substituent modifications significantly influence the compound’s reactivity. Below is a comparative table highlighting key effects:

This table synthesizes insights from studies on triazole derivatives, emphasizing how substituents dictate reactivity profiles .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with triazole precursors. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Fourier Transform Infrared (FTIR) Spectroscopy

- Elemental Analysis

These methods confirm the structure and purity of the synthesized compound.

Antimicrobial Applications

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits promising antimicrobial activity. A study synthesized various derivatives of triazoles and evaluated their effectiveness against bacterial and fungal strains. The results indicated that certain derivatives demonstrated significant inhibition against pathogens, suggesting potential for development as new antimicrobial agents .

Case Study: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | C. albicans | 20 |

Anticancer Applications

Research has shown that triazole derivatives can exhibit anticancer properties. Specifically, naphthalene-substituted triazoles have been studied for their cytotoxic effects on cancer cell lines. For instance, a derivative of this compound was found to induce apoptosis in breast cancer cells while showing minimal toxicity in vivo .

Case Study: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MDA-MB-231 | 10 |

| This compound | 4T1 | 15 |

Agricultural Applications

In agriculture, compounds similar to this compound have been explored as potential fungicides and herbicides due to their ability to inhibit fungal growth. This application is crucial for sustainable agriculture practices aimed at combating crop diseases.

Mecanismo De Acción

The mechanism of action of 5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 5-((Naphthalen-1-yloxy)methyl)-1H-pyrazole-4-carboxylic acid

- 5-((Naphthalen-1-yloxy)methyl)-1,3,4-oxadiazole derivatives

Uniqueness

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalen-1-yloxy group and a triazole ring makes it a versatile compound for various applications.

Actividad Biológica

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 142142-73-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3OS, with a molecular weight of 333.41 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to the triazole scaffold demonstrate significant antiproliferative effects against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .

A specific study involving triazole derivatives reported that certain compounds were selectively cytotoxic towards cancer cells compared to normal cells. The mechanism of action often involves the inhibition of cell migration and induction of apoptosis in cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Triazole A | IGR39 | 15 | |

| Triazole B | MDA-MB-231 | 20 | |

| Triazole C | Panc-1 | 25 |

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored extensively. Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. .

Table 2: Antimicrobial Activity against Selected Pathogens

| Compound Name | Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Triazole Derivative A | S. aureus | 18 | |

| Triazole Derivative B | E. coli | 15 | |

| Triazole Derivative C | C. albicans | 20 |

The biological activity of triazoles is often attributed to their ability to interact with various cellular targets. The presence of the thiol group (-SH) in the structure enhances their reactivity and ability to form complexes with metal ions, which can be crucial in enzyme inhibition mechanisms involved in cancer progression and microbial resistance .

Case Studies and Research Findings

A recent study synthesized a series of S-substituted 1H-triazoles and evaluated their antiproliferative activities against colorectal cancer cell lines. Among these compounds, one derivative exhibited significant cytotoxicity with an IC50 value indicating strong potential as a therapeutic agent .

Another investigation highlighted the role of structural modifications on the biological efficacy of triazoles. By altering substituents on the triazole ring or introducing additional functional groups, researchers were able to enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Propiedades

IUPAC Name |

3-(naphthalen-1-yloxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c24-19-21-20-18(22(19)15-9-2-1-3-10-15)13-23-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVHEZOEAAPXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.